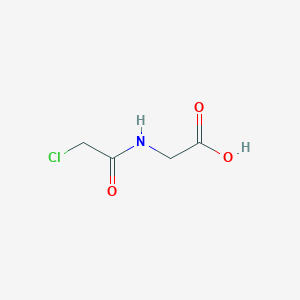

N-Chloroacetylglycine

Description

Properties

IUPAC Name |

2-[(2-chloroacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDTUYIGYMNERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283545 | |

| Record name | N-Chloroacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6319-96-6 | |

| Record name | 6319-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chloroacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of N-Chloroacetylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive glycine derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and in peptide chemistry. Its bifunctional nature, possessing both a carboxylic acid and a reactive chloroacetyl group, allows for a variety of chemical modifications. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of N-Chloroacetylglycine, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and applications.

Chemical and Physical Properties

N-Chloroacetylglycine is a white to almost white crystalline powder.[1] Its core properties are summarized in the tables below, providing a ready reference for laboratory use.

General and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 6319-96-6 | [1][2] |

| Molecular Formula | C₄H₆ClNO₃ | [1][2] |

| Molecular Weight | 151.55 g/mol | [2] |

| IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid | [2] |

| Synonyms | Chloroacetylglycine, 2-(2-chloroacetamido)acetic acid | [2] |

| InChI | InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | [2] |

| InChIKey | DLDTUYIGYMNERN-UHFFFAOYSA-N | [2] |

| SMILES | C(C(=O)O)NC(=O)CCl | [2] |

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 96-98 °C | [1] |

| Boiling Point | Decomposes before boiling | N/A |

| Appearance | White to almost white powder/crystal | [1] |

| Solubility | Almost transparent in water | [1] |

| Soluble in ethanol, methanol, DMSO | [3] | |

| pKa (Predicted) | ~3.5 (for the carboxylic acid) | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-Chloroacetylglycine. The following sections detail the expected spectral features.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum of N-Chloroacetylglycine is expected to show two distinct signals. The methylene protons of the glycine unit will appear as a doublet, and the methylene protons of the chloroacetyl group will appear as a singlet.[6]

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the carbonyl carbon of the amide, the carbonyl carbon of the carboxylic acid, the methylene carbon of the glycine unit, and the methylene carbon of the chloroacetyl group.[7][8][9]

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~167 |

| C=O (Carboxylic Acid) | ~172 |

| -CH₂- (Glycine) | ~41 |

| -CH₂- (Chloroacetyl) | ~42 |

Infrared (IR) Spectroscopy

The FTIR spectrum of N-Chloroacetylglycine will exhibit characteristic absorption bands corresponding to its functional groups.[10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic Acid) | ~1730 |

| C=O stretch (Amide I) | ~1650 |

| N-H bend (Amide II) | ~1550 |

| C-N stretch | ~1230 |

| C-Cl stretch | ~780 |

Mass Spectrometry

Electron ionization mass spectrometry of N-Chloroacetylglycine is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would involve the loss of chlorine, the carboxyl group, and cleavage of the amide bond.[11][12][13][14]

Experimental Protocols

Synthesis of N-Chloroacetylglycine

This protocol is adapted from established literature procedures.

Materials:

-

Glycine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Acetone

-

Water, deionized

Procedure:

-

Preparation of Glycine Solution: In a reaction vessel equipped with a mechanical stirrer and cooled in an ice bath, dissolve glycine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (1.1 eq).

-

Acylation Reaction: While maintaining the temperature at 0-5 °C, slowly and simultaneously add chloroacetyl chloride (1.05 eq) and a 4 M aqueous solution of sodium hydroxide, ensuring the pH of the reaction mixture is maintained between 10 and 11.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of N-Chloroacetylglycine will form.

-

Purification: Collect the crude product by vacuum filtration and wash with cold deionized water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to obtain pure N-Chloroacetylglycine.

-

Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by melting point determination and spectroscopic methods (NMR, IR).

Reactivity and Mechanism of Action

N-Chloroacetylglycine's reactivity is dominated by the electrophilic nature of the carbon atom bearing the chlorine. This makes it a potent alkylating agent, capable of reacting with various nucleophiles.

Alkylating Agent

The chloroacetyl group is a good leaving group, facilitating nucleophilic substitution reactions. In a biological context, N-Chloroacetylglycine and its derivatives can act as alkylating agents, targeting nucleophilic sites on biomolecules such as the N7 position of guanine in DNA.[15][16][17][18] This alkylation can lead to disruption of DNA replication and transcription, a mechanism exploited in certain chemotherapeutic agents.

Applications in Drug Development and Research

Pharmaceutical Intermediate

N-Chloroacetylglycine serves as a key precursor in the synthesis of various pharmaceuticals.[19][20] Its structure is incorporated into more complex molecules, including benzodiazepines, which are a class of psychoactive drugs.[3][21][22][23][24]

Peptide Synthesis

In peptide chemistry, N-Chloroacetylglycine can be used in solid-phase peptide synthesis (SPPS). The chloroacetyl group can be introduced at the N-terminus of a peptide chain, providing a reactive handle for further modification or for studying enzyme mechanisms.[25][26][27][28]

Safety and Handling

N-Chloroacetylglycine is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

N-Chloroacetylglycine is a valuable and reactive compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined chemical and physical properties, coupled with its straightforward synthesis, make it an important tool for researchers in drug development and peptide science. Understanding its fundamental properties and reactivity is key to leveraging its full potential in these fields.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. acdlabs.com [acdlabs.com]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceasia.org [scienceasia.org]

- 11. whitman.edu [whitman.edu]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 15. researchgate.net [researchgate.net]

- 16. The mechanism of guanine alkylation by nitrogen mustards: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Alkylation of the O6 of guanine is only one of many chemical events that may initiate carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rubingroup.org [rubingroup.org]

- 20. Combinatorial Vibration-Mode Assignment for the FTIR Spectrum of Crystalline Melamine: A Strategic Approach toward Theoretical IR Vibrational Calculations of Triazine-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]

- 22. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 24. sussex.figshare.com [sussex.figshare.com]

- 25. chem.uci.edu [chem.uci.edu]

- 26. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 27. peptide.com [peptide.com]

- 28. Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

N-Chloroacetylglycine: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of N-Chloroacetylglycine, a valuable building block in organic synthesis and drug development. This document outlines a common and efficient synthetic protocol, details the expected analytical data for compound verification, and presents this information in a clear and accessible format for laboratory use.

Introduction

N-Chloroacetylglycine, also known as 2-(2-chloroacetamido)acetic acid, is a derivative of the amino acid glycine. The presence of the reactive chloroacetyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including peptides, enzyme inhibitors, and other biologically active compounds. Its synthesis is typically achieved through the acylation of glycine, a straightforward yet crucial reaction for chemists in the fields of medicinal chemistry and materials science.

Synthesis of N-Chloroacetylglycine

The most common method for the synthesis of N-Chloroacetylglycine is the Schotten-Baumann reaction. This reaction involves the acylation of the amino group of glycine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]

Overall Reaction

Caption: Overall reaction for the synthesis of N-Chloroacetylglycine.

Experimental Protocol

This protocol is adapted from established literature procedures for the N-acylation of amino acids.[1]

Materials:

-

Glycine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Ice

Equipment:

-

Beaker

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Dissolution of Glycine: In a beaker, dissolve glycine (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in deionized water. The reaction should be cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Chloroacetyl Chloride: While vigorously stirring the glycine solution, slowly add chloroacetyl chloride (1.1 eq) dropwise using a dropping funnel. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the pH of the solution, maintaining it in the alkaline range (pH 9-10) by adding small portions of NaOH solution if necessary.

-

Acidification: Once the reaction is complete, slowly acidify the mixture to pH 2-3 with concentrated hydrochloric acid while still in the ice bath. This will precipitate the N-Chloroacetylglycine product.

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system (e.g., ethanol/water).

-

Drying: Dry the purified N-Chloroacetylglycine in a desiccator or a vacuum oven at a low temperature.

Experimental Workflow

Caption: Experimental workflow for N-Chloroacetylglycine synthesis.

Characterization Data

The identity and purity of the synthesized N-Chloroacetylglycine can be confirmed using various analytical techniques.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₄H₆ClNO₃ |

| Molecular Weight | 151.55 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 96-98 °C |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 | Singlet | 2H | -CH₂- (glycine) |

| ~4.2 | Singlet | 2H | -CH₂- (chloroacetyl) |

| ~8.5 | Broad Singlet | 1H | -NH- (amide) |

| ~11.0 | Broad Singlet | 1H | -COOH (carboxylic acid) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~41 | -CH₂- (glycine) |

| ~43 | -CH₂- (chloroacetyl) |

| ~167 | -C=O (amide) |

| ~171 | -C=O (carboxylic acid) |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (amide II band) |

| ~780 | Medium | C-Cl stretch |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 151/153 | Molecular ion peak [M]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 106/108 | Loss of -COOH |

| 75 | Glycine fragment |

| 77/79 | Chloroacetyl fragment |

Safety and Handling

N-Chloroacetylglycine is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Chloroacetylglycine. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers and scientists in the field of organic and medicinal chemistry. The straightforward synthesis and the reactive nature of this compound make it an important building block for the development of new chemical entities.

References

N-Chloroacetylglycine: A Putative Mechanism of Action

Disclaimer: The following technical guide details the putative mechanism of action of N-Chloroacetylglycine. It is important to note that, to date, there is a significant lack of direct experimental evidence in the scientific literature specifically elucidating the biological and pharmacological effects of this compound. The proposed mechanism is therefore inferred from the known chemical reactivity of its functional groups and from studies on structurally related compounds containing a chloroacetyl moiety.

Executive Summary

N-Chloroacetylglycine is a derivative of the amino acid glycine. While its primary documented use is as an intermediate in chemical synthesis, its chemical structure, specifically the presence of a chloroacetyl group, suggests a potential for biological activity. This guide posits that the core mechanism of action for N-Chloroacetylglycine is likely centered on its ability to act as an alkylating agent, leading to the covalent modification and subsequent inactivation of biological macromolecules, particularly proteins.

The Chloroacetyl Group: A Reactive Moiety

The key to understanding the potential biological activity of N-Chloroacetylglycine lies in the chemical properties of the N-chloroacetyl group. This functional group is a known reactive moiety that can participate in nucleophilic substitution reactions. The chlorine atom, being a good leaving group, makes the adjacent carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

Proposed Mechanism of Action: Covalent Alkylation of Proteins

The proposed mechanism of action for N-Chloroacetylglycine is the covalent modification of nucleophilic residues within proteins, such as enzymes. This process, known as alkylation, can lead to irreversible inhibition of the protein's function.[1][2][3][4]

The nucleophilic side chains of several amino acids are potential targets for alkylation by N-Chloroacetylglycine. These include:

-

Cysteine: The sulfhydryl (-SH) group of cysteine is a particularly strong nucleophile and a common target for alkylating agents.[5]

-

Histidine: The imidazole ring of histidine can also be alkylated.

-

Lysine: The primary amine (-NH2) of the lysine side chain is another potential nucleophilic target.

The reaction between N-Chloroacetylglycine and a nucleophilic residue on a target protein would result in the formation of a stable covalent bond and the release of a chloride ion. This irreversible modification can alter the three-dimensional structure of the protein, particularly at the active site of an enzyme, leading to a loss of biological activity.

Potential Biological Consequences

The alkylation of key cellular proteins by N-Chloroacetylglycine could lead to a range of biological effects, including:

-

Enzyme Inhibition: If the target protein is an enzyme, covalent modification of its active site would likely lead to irreversible inhibition.[1]

-

Disruption of Signaling Pathways: Modification of proteins involved in cellular signaling could disrupt these pathways.

-

Cytotoxicity: Widespread, non-specific alkylation of essential proteins and potentially DNA can lead to cellular dysfunction and, ultimately, cell death (cytotoxicity).[3][6]

Comparison to Structurally Related Compounds

The proposed mechanism is supported by the known activity of other compounds containing a chloroacetyl group. For instance, N-(2-chloroacetyl)-3-nitrobenzamide is suggested to act as an alkylating agent that covalently modifies nucleophilic residues in enzyme active sites.[1] Similarly, various chloroacetyl-modified peptides have been shown to react specifically with cysteine residues.[5]

Limitations and Future Directions

It must be reiterated that the mechanism of action described herein is hypothetical and awaits experimental validation. To fully understand the biological activity of N-Chloroacetylglycine, future research should focus on:

-

Target Identification: Identifying the specific cellular proteins that are targeted by N-Chloroacetylglycine.

-

Enzyme Inhibition Assays: Screening N-Chloroacetylglycine against a panel of enzymes to determine if it acts as an inhibitor and to quantify its potency (e.g., determining IC50 or Ki values).

-

Cellular Studies: Investigating the effects of N-Chloroacetylglycine on various cell lines to assess its cytotoxicity and its impact on specific signaling pathways.

Data Presentation and Experimental Protocols

Due to the absence of specific experimental studies on the biological mechanism of action of N-Chloroacetylglycine in the public domain, it is not possible to provide tables of quantitative data or detailed experimental protocols at this time. The information required to generate such tables and protocols, including data from enzyme inhibition assays, cytotoxicity studies, or target identification experiments, is not available in the current body of scientific literature. Researchers interested in investigating this compound would need to develop and validate their own experimental protocols.

References

- 1. benchchem.com [benchchem.com]

- 2. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. List of Alkylating agents - Drugs.com [drugs.com]

- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 5. mdpi.com [mdpi.com]

- 6. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of N-Chloroacetylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for N-Chloroacetylglycine (C₄H₆ClNO₃), a molecule of interest in synthetic chemistry and drug development. The guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the anticipated quantitative data for N-Chloroacetylglycine based on the analysis of its functional groups: a secondary amide, a carboxylic acid, and a chloroalkane. These values are predicted based on established principles of spectroscopy.

¹H NMR Spectroscopy Data

The proton NMR spectrum of N-Chloroacetylglycine is expected to show three distinct signals in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for compounds with labile protons like those in carboxylic acids and amides.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12-13 | Singlet (broad) | 1H |

| Amide (-NH) | ~8.5-9.0 | Triplet | 1H |

| Methylene (-CH₂-CO) | ~4.0-4.2 | Doublet | 2H |

| Methylene (-CH₂-Cl) | ~4.2-4.4 | Singlet | 2H |

¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum will provide insight into the carbon framework of the molecule. Four distinct signals are predicted.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-C OOH) | ~170-175 |

| Amide Carbonyl (-C ONH-) | ~165-170 |

| Methylene Carbon (-C H₂-CO) | ~40-45 |

| Methylene Carbon (-C H₂-Cl) | ~40-45 |

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| N-H Stretch (Amide) | 3400-3200 | Medium |

| C=O Stretch (Carboxylic Acid) | 1730-1700 | Strong |

| C=O Stretch (Amide I Band) | 1680-1630 | Strong |

| N-H Bend (Amide II Band) | 1570-1515 | Medium |

| C-N Stretch | 1400-1200 | Medium |

| C-O Stretch | 1320-1210 | Strong |

| C-Cl Stretch | 800-600 | Strong |

Mass Spectrometry Data

Mass spectrometry of N-Chloroacetylglycine (Molecular Weight: 151.55 g/mol ) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment Identity | Notes |

| 151/153 | [M]⁺, [M+2]⁺ | Molecular ion peak and its isotope peak due to ³⁷Cl. |

| 106 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 77 | [CH₂ClCO]⁺ | Acylium ion from cleavage of the amide bond. |

| 75 | [H₂NCH₂COOH]⁺ | Glycine fragment. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for N-Chloroacetylglycine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

N-Chloroacetylglycine (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of N-Chloroacetylglycine and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the probe temperature to a standard value (e.g., 298 K).

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 5 seconds to ensure full relaxation of all protons, including the carboxylic acid proton.

-

Acquire a suitable number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).[1]

-

A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in N-Chloroacetylglycine.

Materials:

-

N-Chloroacetylglycine (1-2 mg)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of N-Chloroacetylglycine with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant absorption peaks corresponding to the functional groups.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of N-Chloroacetylglycine.

Materials:

-

N-Chloroacetylglycine

-

Suitable solvent (e.g., methanol, acetonitrile/water mixture)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode. Positive mode is likely to show the protonated molecule [M+H]⁺, while negative mode may show the deprotonated molecule [M-H]⁻.

-

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

-

For fragmentation analysis (MS/MS), select the molecular ion peak for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and confirm the molecular weight.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of N-Chloroacetylglycine.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Computational and Theoretical Analysis of N-Chloroacetylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and theoretical methodologies applicable to the study of N-Chloroacetylglycine. While direct computational studies on N-Chloroacetylglycine are not extensively available in the current literature, this document leverages data from closely related analogs, primarily N-acetylglycine, and studies on the reactivity of the chloroacetyl moiety to present a foundational understanding. This guide is intended to equip researchers with the theoretical basis and practical methodologies to model and analyze N-Chloroacetylglycine in various research and drug development contexts.

Molecular Structure and Properties: A DFT Approach

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and properties of molecules like N-Chloroacetylglycine.[1] By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), a detailed understanding of the molecule's characteristics can be achieved.[2]

Predicted Molecular Properties

Computational chemistry tools provide predictions for various molecular descriptors that are crucial for drug development and molecular modeling. While specific experimental values for N-Chloroacetylglycine can be found in databases like PubChem, computational models offer a theoretical basis for these properties.

| Property | Predicted Value | Source |

| Molecular Weight | 151.55 g/mol | PubChem[3] |

| XLogP3 | 0.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Frontier Molecular Orbitals and Reactivity Descriptors

The electronic properties of N-acetylglycine, a close analog, have been determined through DFT calculations, providing insight into its reactivity.[1][4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer and reactivity.[1] The energy gap between HOMO and LUMO is an indicator of molecular stability.

Global reactivity descriptors, calculated from the energies of the frontier orbitals, offer a quantitative measure of the molecule's reactivity.

| Descriptor | Definition | Significance |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

These parameters are invaluable for predicting how N-Chloroacetylglycine will interact with biological targets.

Computational Protocols

Density Functional Theory (DFT) Calculations

This protocol is based on methodologies used for N-acetylglycine and other N-acylglycine derivatives.[1][5]

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Initial Geometry: The molecular geometry can be built using software like GaussView and initially optimized using a lower level of theory (e.g., Hartree-Fock with a smaller basis set).

-

Optimization: The geometry is then fully optimized at the B3LYP/6-311++G(d,p) level. Frequency calculations should be performed on the optimized structure to confirm that it is a true minimum (i.e., no imaginary frequencies).

-

Property Calculations: From the optimized geometry, various properties can be calculated:

-

Molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack.[1]

-

Natural Bond Orbital (NBO) analysis to understand charge transfer and hyperconjugative interactions.[1]

-

Time-dependent DFT (TD-DFT) for electronic transition energies and absorption wavelengths.[1]

-

Calculation of global reactivity descriptors (hardness, chemical potential, electrophilicity index).[1]

-

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of N-Chloroacetylglycine in solution and its interactions with biomolecules.[6][7]

-

Software: GROMACS, AMBER, or similar MD packages.

-

Force Field: A suitable force field for small molecules and proteins, such as GROMOS, AMBER, or CHARMM.

-

System Setup:

-

The N-Chloroacetylglycine molecule is placed in a simulation box of appropriate dimensions.

-

The box is solvated with a water model (e.g., SPC/E, TIP3P).

-

Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system if necessary.

-

-

Simulation Protocol:

-

Energy Minimization: The system is energy minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases:

-

NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.

-

-

Production Run: The production simulation is run for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the conformational space of the molecule and its interactions.

-

-

Analysis: Trajectories are analyzed to determine properties such as:

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability.

-

Radius of gyration (Rg) to measure compactness.

-

Radial distribution functions (RDFs) to characterize solvation shells and interactions.

-

Hydrogen bonding analysis.

-

Reactivity of the Chloroacetyl Group: A Key Feature

The chloroacetyl group is a well-established electrophilic "warhead" used for the covalent modification of proteins.[8] Its reactivity is primarily directed towards nucleophilic amino acid side chains, with a particular preference for the thiol group of cysteine residues.[8]

Mechanism of Covalent Labeling

The fundamental mechanism is a nucleophilic substitution reaction where the nucleophilic side chain of an amino acid attacks the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of a stable covalent bond.[8]

Caption: Nucleophilic substitution reaction of a cysteine residue with the chloroacetyl group.

This reactivity is the basis for the use of N-chloroacetyl amino acids as covalent probes in chemical biology and as covalent inhibitors in drug discovery.[8]

Factors Influencing Reactivity

The reactivity of the chloroacetyl group can be influenced by the local environment. For instance, the presence of basic amino acid residues in proximity can accelerate the reaction with negatively charged nucleophiles through electrostatic interactions.[9]

Experimental Workflows for Target Identification

A key application of N-Chloroacetylglycine and its derivatives is in the identification of protein targets. Chemoproteomic profiling is a common workflow for this purpose.

Caption: Generalized workflow for chemoproteomic profiling with a chloroacetamide probe.

Conclusion

While direct computational studies on N-Chloroacetylglycine are still an emerging area, a significant amount of information can be inferred from theoretical studies of its analogs and the well-characterized reactivity of its chloroacetyl functional group. The methodologies outlined in this guide, including DFT calculations and molecular dynamics simulations, provide a robust framework for researchers to investigate the properties, reactivity, and biological interactions of N-Chloroacetylglycine. Such studies are critical for advancing its application in drug discovery and chemical biology. Future computational work should focus on directly modeling N-Chloroacetylglycine to provide more specific insights and to validate the predictions made based on its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular structure and vibrational spectra of N-acetylglycine oligomers and polyglycine I using DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulations of aqueous glycine solutions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Molecular dynamics simulation of glycine zwitterion in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-Chloroacetylglycine: History, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine, a halogenated derivative of the simplest amino acid, glycine, has long served as a valuable intermediate in organic and medicinal chemistry. This technical guide provides a comprehensive overview of its history, detailed experimental protocols for its synthesis, and an exploration of its potential, though not yet fully elucidated, biological significance. While direct involvement in signaling pathways remains to be established, its role as a reactive precursor suggests potential interactions with cellular nucleophiles and redox-sensitive processes. This document aims to be a foundational resource for researchers utilizing or investigating N-Chloroacetylglycine, providing both historical context and practical experimental details.

Introduction

N-Chloroacetylglycine (ClAc-Gly) is an N-acylated amino acid characterized by the attachment of a chloroacetyl group to the nitrogen atom of glycine. This modification imparts unique chemical reactivity, primarily due to the electrophilic nature of the carbon atom bearing the chlorine. The presence of both a carboxylic acid and a reactive alkyl halide functionality makes N-Chloroacetylglycine a versatile building block in the synthesis of a variety of more complex molecules, including peptides and other bioactive compounds. Its utility in chemical synthesis has been recognized for decades, yet a comprehensive historical and biological profile remains less documented. This guide aims to consolidate the available information, providing a detailed technical resource for the scientific community.

History and Discovery

The precise date and discoverer of the first synthesis of N-Chloroacetylglycine are not definitively documented in readily available historical chemical literature. However, the chloroacetylation of amines was a known reaction in the late 19th and early 20th centuries. The German chemical journal, Berichte der deutschen chemischen Gesellschaft, a prominent publication of that era, contains numerous accounts of N-acylation reactions. While a specific entry for "N-Chloracetyl-glycin" has not been pinpointed in initial broad searches, the synthesis would have been a straightforward application of established chemical principles of the time.

The synthesis of the local anesthetic Lidocaine in 1943, which involves the reaction of 2,6-xylidine with chloroacetyl chloride, demonstrates that the necessary reagents and chemical understanding for the synthesis of N-chloroacetylated compounds were well-established by the mid-20th century[1]. The use of N-chloroacetylated amino acids as intermediates in peptide synthesis also has a long history, with the chloroacetyl group serving as a protecting group or a handle for further chemical modification[2][3][4][5].

Physicochemical Properties

A summary of the key physicochemical properties of N-Chloroacetylglycine is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClNO₃ | --INVALID-LINK-- |

| Molecular Weight | 151.55 g/mol | --INVALID-LINK-- |

| CAS Number | 6319-96-6 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | 118-121 °C | Sigma-Aldrich |

| Solubility | Soluble in water | Sigma-Aldrich |

Experimental Protocols

The synthesis of N-Chloroacetylglycine is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with chloroacetyl chloride under basic conditions. A detailed, modern protocol is adapted from the literature, citing a 1988 publication by Allmendinger and colleagues.

Synthesis of N-Chloroacetylglycine (Allmendinger et al., 1988)

Materials:

-

Glycine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Preparation of the Glycine Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve glycine (1.0 equivalent) in a solution of sodium hydroxide (1.0 equivalent) in deionized water. The pH of the solution should be monitored and maintained at approximately 10-11.

-

Acylation Reaction: To the cooled and vigorously stirred glycine solution, add chloroacetyl chloride (1.1 equivalents) dropwise. The temperature should be maintained below 5 °C during the addition. The pH of the reaction mixture should be monitored and maintained in the range of 10-11 by the concurrent dropwise addition of a sodium hydroxide solution.

-

Reaction Completion and Acidification: After the addition of chloroacetyl chloride is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours. Once the reaction is deemed complete (e.g., by thin-layer chromatography), carefully acidify the solution to a pH of approximately 2 with hydrochloric acid.

-

Extraction and Isolation: Transfer the acidified solution to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Crystallization: Concentrate the ethyl acetate solution under reduced pressure to induce crystallization. The resulting white, crystalline solid is N-Chloroacetylglycine. The crystals can be collected by filtration and washed with a small amount of cold ethyl acetate.

Expected Yield: The reported yields for this procedure are typically in the range of 70-85%.

Potential Biological Significance and Signaling Pathways

Currently, there is a lack of direct evidence implicating N-Chloroacetylglycine in specific cellular signaling pathways. However, its chemical reactivity and its relationship to other N-acylated amino acids provide a basis for postulating potential biological roles.

Analogy to N-Acetylcysteine (NAC)

N-Acetylcysteine (NAC), a structurally related compound, is a well-known antioxidant and a precursor to the cellular antioxidant glutathione (GSH). NAC is known to modulate redox-sensitive signaling pathways, such as the NF-κB pathway, by replenishing intracellular GSH levels and directly scavenging reactive oxygen species. While N-Chloroacetylglycine does not possess the free thiol group of NAC, its electrophilic nature suggests it could interact with cellular nucleophiles, including the thiol groups of cysteine residues in proteins and glutathione. Such interactions could potentially modulate the function of redox-sensitive proteins and signaling pathways.

Role as a Reactive Intermediate

N-Chloroacetylglycine and other chloroacetylated compounds are known to be reactive towards nucleophilic functional groups found in biological macromolecules, such as the thiol group of cysteine and the imidazole group of histidine. This reactivity has been exploited in the development of enzyme inhibitors and chemical probes for studying protein function. It is plausible that if N-Chloroacetylglycine were to be present in a biological system, it could covalently modify proteins and other biomolecules, thereby altering their function and potentially impacting signaling cascades.

The diagram below illustrates a hypothetical interaction where N-Chloroacetylglycine acts as an electrophile, targeting a nucleophilic residue on a signaling protein, potentially leading to the modulation of a downstream pathway.

Experimental Workflows

The general workflow for the synthesis and purification of N-Chloroacetylglycine is depicted in the following diagram. This process highlights the key stages from starting materials to the final, purified product.

Conclusion

N-Chloroacetylglycine remains a compound of significant interest due to its utility as a chemical intermediate. While its direct biological roles are not yet well-defined, its inherent reactivity suggests that it could interact with and modulate biological systems. The detailed synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research into its chemical and biological properties. Future investigations into the potential interactions of N-Chloroacetylglycine with cellular components may reveal novel biological activities and could open new avenues for its application in drug development and chemical biology.

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Chloroacetylglycine: A Technical Guide to its Solubility Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the solubility of N-Chloroacetylglycine, a key intermediate in various chemical syntheses. Due to a lack of publicly available quantitative solubility data for N-Chloroacetylglycine in common solvents, this document focuses on the qualitative solubility information available, general principles of solubility, and standardized experimental protocols for its determination. This guide is intended to provide a foundational understanding for researchers working with this compound.

Understanding the Solubility of N-Chloroacetylglycine: An Overview

The solubility of a compound like N-Chloroacetylglycine is influenced by a variety of factors, including the physicochemical properties of the solute and the solvent, as well as external conditions like temperature.

Factors Influencing Solubility

Several key factors govern the solubility of a solid solute in a liquid solvent. These principles are critical for understanding and predicting the behavior of N-Chloroacetylglycine in different solvent systems.

-

Polarity of Solute and Solvent: The principle of "like dissolves like" is fundamental. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[1] N-Chloroacetylglycine possesses both polar (carboxylic acid, amide) and non-polar (chloromethyl) moieties, suggesting it may have moderate solubility in a range of solvents.

-

Temperature: For most solid solutes, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[2] The observation that N-Chloroacetylglycine is soluble in hot water aligns with this principle.

-

pH of the Medium: The pH of an aqueous solution can significantly impact the solubility of ionizable compounds.[3] N-Chloroacetylglycine has a carboxylic acid group, which can be deprotonated to form a more soluble carboxylate ion at higher pH values.

-

Particle Size: Decreasing the particle size of a solid increases its surface area, which can lead to a faster dissolution rate.[3]

-

Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase ("salting-in") or decrease ("salting-out") the solubility of a solute.[4][5]

Experimental Protocols: Determining Solubility

While specific experimental data for N-Chloroacetylglycine is unavailable, the following section outlines a standard and widely accepted methodology for determining the equilibrium solubility of a compound, which can be applied to N-Chloroacetylglycine.

The Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[6]

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Detailed Methodology:

-

Preparation:

-

An excess amount of finely powdered N-Chloroacetylglycine is added to a series of flasks, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF).

-

The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.

-

-

Equilibration:

-

The flasks are sealed to prevent solvent evaporation and placed in a constant-temperature shaker bath.

-

The flasks are agitated at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, the agitation is stopped, and the flasks are allowed to stand to allow the undissolved solid to settle.

-

Aliquots of the supernatant are carefully withdrawn using a syringe.

-

The collected aliquots are immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

-

Analysis:

-

The concentration of N-Chloroacetylglycine in the clear filtrate is determined using a validated analytical method. Suitable methods could include:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of organic compounds.

-

UV-Visible Spectroscopy: If N-Chloroacetylglycine has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

-

Gravimetric Analysis: The solvent from a known volume of the filtrate can be evaporated, and the mass of the remaining solid solute can be measured.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationships of factors influencing solubility.

Conclusion

While precise, quantitative solubility data for N-Chloroacetylglycine in a range of common solvents is not currently available in the public domain, an understanding of its chemical structure and the general principles of solubility provides a strong foundation for its use in research and development. The experimental protocol detailed in this guide offers a robust method for determining this important physicochemical property. It is recommended that researchers empirically determine the solubility of N-Chloroacetylglycine in their specific solvent systems to ensure accurate and reproducible experimental outcomes.

References

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. Acetylglycine | C4H7NO3 | CID 10972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

N-Chloroacetylglycine: An In-depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive intermediate widely employed in the synthesis of pharmaceuticals and other bioactive molecules. An understanding of its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of resulting products. This technical guide provides a comprehensive overview of the stability of N-Chloroacetylglycine, detailing its degradation pathways under various stress conditions. This document summarizes key stability-indicating data, outlines detailed experimental protocols for forced degradation studies, and presents visual representations of degradation pathways and experimental workflows to support research and development activities.

Chemical and Physical Properties

N-Chloroacetylglycine is a derivative of the amino acid glycine, featuring a chloroacetyl group attached to the nitrogen atom. This functional group imparts a reactive nature to the molecule, making it susceptible to nucleophilic substitution and hydrolysis.

| Property | Value |

| Chemical Formula | C₄H₆ClNO₃ |

| Molecular Weight | 151.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 167-169 °C[1] |

| Solubility | Soluble in water |

| IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid |

Stability Profile and Degradation Pathways

The stability of N-Chloroacetylglycine is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways involve hydrolysis of the amide bond and the chloroacetyl group.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for N-Chloroacetylglycine in aqueous solutions. The rate of hydrolysis is significantly dependent on pH and temperature.

-

Acidic Conditions: Under acidic conditions, the amide linkage can undergo hydrolysis to yield glycine and chloroacetic acid. The reaction is catalyzed by hydronium ions.

-

Neutral and Basic Conditions: In neutral to basic solutions, two primary hydrolysis reactions can occur:

-

Hydrolysis of the Chloroacetyl Group: The carbon-chlorine bond is susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of N-(hydroxyacetyl)glycine and a chloride ion.

-

Hydrolysis of the Amide Bond: Similar to acidic conditions, the amide bond can be cleaved to produce glycine and chloroacetic acid. This reaction is typically catalyzed by hydroxide ions.

-

The kinetics of decomposition of similar N-chloro-α-amino acids have been shown to follow first-order kinetics and, in some pH ranges, can be independent of pH.[2]

Thermal Degradation

Photodegradation

The susceptibility of N-Chloroacetylglycine to photodegradation has not been extensively reported. However, molecules with amide bonds and alpha-halocarbonyl moieties can be sensitive to UV radiation. Photolytic stress could potentially lead to cleavage of the C-Cl bond, generating radical species and subsequent degradation products.

Oxidative Degradation

N-Chloroacetylglycine may be susceptible to degradation in the presence of strong oxidizing agents. The sites of oxidation could include the α-carbon of the glycine moiety or the chloroacetyl group, leading to a variety of degradation products.

Quantitative Stability Data

Disclaimer: The following tables present illustrative data based on general chemical principles and data from analogous compounds, as specific quantitative stability data for N-Chloroacetylglycine is not extensively available in the public domain. These tables are intended to provide a framework for expected stability trends.

Table 1: Illustrative Hydrolytic Stability of N-Chloroacetylglycine (First-Order Rate Constant, k, in s⁻¹ at 40°C)

| pH | k (s⁻¹) | Predominant Degradation Pathway |

| 2.0 | 1.5 x 10⁻⁷ | Amide Hydrolysis |

| 5.0 | 8.0 x 10⁻⁸ | Amide and Chloroacetyl Hydrolysis |

| 7.4 | 2.5 x 10⁻⁷ | Chloroacetyl and Amide Hydrolysis |

| 9.0 | 9.1 x 10⁻⁷ | Chloroacetyl and Amide Hydrolysis |

| 12.0 | 5.6 x 10⁻⁶ | Amide and Chloroacetyl Hydrolysis |

Table 2: Illustrative Forced Degradation Results for N-Chloroacetylglycine

| Stress Condition | % Degradation (Illustrative) | Major Degradation Products |

| 0.1 M HCl, 60°C, 24h | 15% | Glycine, Chloroacetic Acid |

| 0.1 M NaOH, RT, 4h | 40% | N-(hydroxyacetyl)glycine, Glycine, Chloroacetic Acid |

| 3% H₂O₂, RT, 24h | 8% | Oxidative adducts |

| Heat (80°C, 48h, solid) | 5% | Decarboxylation and cleavage products |

| Photostability (ICH Q1B) | <2% | Photolytic cleavage products |

Experimental Protocols for Forced Degradation Studies

The following protocols are adapted from standard pharmaceutical industry practices for forced degradation studies and can be applied to investigate the stability of N-Chloroacetylglycine.

General Stock Solution Preparation

Prepare a stock solution of N-Chloroacetylglycine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Keep the solution at room temperature for 4 hours.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid N-Chloroacetylglycine in a hot air oven at 80°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed solid at a concentration of approximately 100 µg/mL in the mobile phase for analysis.

Photostability

-

Expose a solution of N-Chloroacetylglycine (e.g., 100 µg/mL in water or a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by a stability-indicating analytical method.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of N-Chloroacetylglycine and its degradation products.

-

Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-5) and a suitable organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detector at a wavelength where the parent compound and potential degradation products absorb (e.g., around 210 nm).

-

Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of unknown degradation products.

Visualizations

Proposed Degradation Pathways

References

N-Chloroacetylglycine CAS number and molecular information

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Chloroacetylglycine is a reactive amino acid derivative that serves as a versatile building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, combining a carboxylic acid and a reactive chloroacetyl group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including peptides, enzyme inhibitors, and other bioactive compounds. This technical guide provides an in-depth overview of N-Chloroacetylglycine, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and analytical methodologies for its characterization. Furthermore, this guide explores its role in drug development as a reactive intermediate for the synthesis of targeted covalent inhibitors and presents a representative signaling pathway associated with a derivative of N-Chloroacetylglycine.

Molecular Information

N-Chloroacetylglycine, with the CAS number 6319-96-6, is a glycine derivative where the amino group is acylated with a chloroacetyl group.[1][2] This modification introduces a reactive electrophilic center, the α-chloroacetamide, which can readily undergo nucleophilic substitution reactions.

Physicochemical Properties

A summary of the key physicochemical properties of N-Chloroacetylglycine is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 6319-96-6 | [1][2] |

| Molecular Formula | C₄H₆ClNO₃ | [2] |

| Molecular Weight | 151.55 g/mol | [1] |

| Appearance | White to almost white powder or crystals | |

| Melting Point | 96-98 °C | |

| Purity | ≥98% | [2] |

| SMILES | O=C(O)CNC(CCl)=O | [2] |

| InChI | InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) | [1] |

| InChIKey | DLDTUYIGYMNERN-UHFFFAOYSA-N | [1] |

Safety and Handling

N-Chloroacetylglycine is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of N-Chloroacetylglycine

The following protocol is a common method for the synthesis of N-Chloroacetylglycine from glycine and chloroacetyl chloride.

Materials:

-

Glycine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of glycine in an aqueous sodium hydroxide solution in a flask placed in an ice bath to maintain a low temperature.

-

Slowly and separately add solutions of sodium hydroxide and chloroacetyl chloride to the glycine solution while stirring vigorously. The pH should be monitored and maintained in the alkaline range during the addition.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Once the reaction is complete, acidify the mixture to a low pH (e.g., pH 2) using hydrochloric acid. This will protonate the carboxylic acid group of the product.

-

Extract the product from the aqueous solution using an organic solvent such as ethyl acetate. Perform multiple extractions to ensure a good yield.

-

Combine the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude N-Chloroacetylglycine.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude N-Chloroacetylglycine.

Materials:

-

Crude N-Chloroacetylglycine

-

Recrystallization solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve the crude N-Chloroacetylglycine in a minimal amount of a suitable hot solvent or solvent mixture in an Erlenmeyer flask.

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of N-Chloroacetylglycine to determine its purity and quantify its presence in a mixture. The following is a representative protocol that can be optimized for specific instrumentation and requirements.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3] A typical starting point could be a 95:5 (v/v) mixture of aqueous buffer and organic solvent.

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the amide bond.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a stock solution of a known concentration of N-Chloroacetylglycine in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample for analysis by dissolving it in the mobile phase.

-

Inject the standards and the sample onto the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of N-Chloroacetylglycine. Purity can be assessed by the relative area of the main peak, and concentration can be determined from the calibration curve.

Role in Drug Development and Biological Activity

N-Chloroacetylglycine is not typically used as a therapeutic agent itself. Instead, its significance in drug development lies in its utility as a reactive building block for the synthesis of more complex and biologically active molecules.[4] The chloroacetyl group is an electrophilic warhead that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of an enzyme, leading to covalent and often irreversible inhibition.

Mechanism of Action of N-Acylglycine Derivatives: Inhibition of Prolyl 4-Hydroxylase

While a specific signaling pathway directly modulated by N-Chloroacetylglycine is not well-documented, its derivatives have been shown to be effective enzyme inhibitors. For example, N-oxaloglycine, a close analogue, is a known competitive inhibitor of prolyl 4-hydroxylase. This enzyme is crucial for the post-translational modification of collagen, a key component of the extracellular matrix. Inhibition of prolyl 4-hydroxylase can have significant effects on collagen synthesis and deposition, a process implicated in various fibrotic diseases and cancer.

The proposed mechanism involves the N-acylglycine derivative acting as a substrate analogue, binding to the active site of prolyl 4-hydroxylase and preventing the binding of its natural substrates, proline residues in procollagen and the co-substrate α-ketoglutarate.

Conclusion

N-Chloroacetylglycine is a fundamental reagent in medicinal chemistry and drug discovery, valued for its role as a versatile synthetic intermediate. Its well-defined chemical properties and reactivity allow for its incorporation into a wide range of molecular scaffolds to generate novel bioactive compounds. While not a therapeutic agent in its own right, its utility in the synthesis of targeted covalent inhibitors and other complex molecules underscores its importance in the development of new therapeutics. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

References

- 1. N-Chloroacetylglycine | C4H6ClNO3 | CID 233485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 4. Novel inhibitors of prolyl 4-hydroxylase. 3. Inhibition by the substrate analogue N-oxaloglycine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of N-Chloroacetylglycine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Chloroacetylglycine is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active compounds and polymers. Its structure incorporates a reactive chloroacetyl group and a glycine backbone, making it a versatile building block for peptide synthesis and the development of novel pharmaceuticals. This document provides a detailed protocol for the synthesis of N-Chloroacetylglycine in a laboratory setting, adapted from established literature procedures.[1]

Chemical Reaction

The synthesis of N-Chloroacetylglycine is typically achieved through the Schotten-Baumann reaction, where the amino group of glycine is acylated by chloroacetyl chloride under basic conditions. The reaction proceeds as follows:

Caption: Reaction scheme for the synthesis of N-Chloroacetylglycine.

Experimental Protocol

This protocol is based on a method reported in the literature for the synthesis of N-Chloroacetylglycine.[1]

3.1. Materials and Equipment

| Reagents | Quantity (per synthesis) | Notes |

| Glycine | 25 g (0.333 mol) | |

| Sodium Hydroxide (NaOH) | 13.32 g (0.333 mol) | For initial reaction |

| Chloroacetyl Chloride | 28.2 mL (0.35 mol) | Use in a fume hood, highly corrosive |

| 4 M Sodium Hydroxide | ~94 mL | For pH adjustment during reaction |

| Hydrochloric Acid (HCl) | As needed | For acidification |

| Ethyl Acetate | As needed | For extraction |

| Distilled Water | As needed |

| Equipment |

| 500 mL Beaker |

| 1 L Beaker (for ice bath) |

| Magnetic stirrer and stir bar |

| pH meter or pH paper |

| Two dropping funnels |

| 500 mL Separatory funnel |

| Rotary evaporator |

| Buchner funnel and filter flask |

| Glassware for filtration |

| Standard laboratory safety equipment (goggles, lab coat, gloves) |

3.2. Procedure

-

Preparation of Sodium Glycinate: In a 500 mL beaker, dissolve 25 g of glycine and 13.32 g of sodium hydroxide in approximately 200 mL of distilled water. Cool the solution in an ice bath with continuous stirring.

-

Acylation Reaction: While maintaining the temperature of the glycine solution between 0-5 °C in the ice bath, slowly and simultaneously add 28.2 mL of chloroacetyl chloride and a 4 M solution of sodium hydroxide from separate dropping funnels.[1] Throughout the addition, monitor the pH of the reaction mixture and maintain it at approximately 11.

-

Reaction Completion: After the complete addition of chloroacetyl chloride and sodium hydroxide, continue to stir the reaction mixture at room temperature for 2 hours.[1]

-

Acidification: Carefully acidify the reaction mixture to a pH of 2 by the dropwise addition of hydrochloric acid. This will precipitate the N-Chloroacetylglycine product.

-

Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic layers and evaporate the solvent using a rotary evaporator to obtain the crude N-Chloroacetylglycine.[1]

-

Purification (Optional): The crude product can be further purified by recrystallization from hot water or an appropriate solvent system if necessary.

-